3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, also known as CTMP, is a synthetic compound that belongs to the family of pyrimidine derivatives. It was first synthesized and characterized in 2008 by a group of researchers from the University of Nottingham, UK. Since then, CTMP has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis of various pyrimidine derivatives, including triazolo[4,5-d]pyrimidin-7-ones, which exhibit a range of biological activities. The synthesis processes often involve reactions with a variety of reagents to obtain novel compounds. For instance, El-Agrody et al. (2001) described the synthesis of new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, highlighting the chemical versatility of these scaffolds in generating bioactive molecules (El-Agrody et al., 2001).
Antimicrobial and Antimalarial Activities
Several studies have explored the antimicrobial and antimalarial potential of triazolo[4,5-d]pyrimidin-7-one derivatives. Werbel, Elslager, and Chu (1973) investigated the antimalarial effects of 2-(3,4-dichloroanilino)-7-[(dialkylamino)alkyl]amino-5-methyl-s-triazolo[1,5-α]pyrimidines against P. berghei in mice, demonstrating the compounds' potential as antimalarial agents (Werbel, Elslager, & Chu, 1973).
Antitumor and Anticancer Activities
Compounds synthesized from triazolo[4,5-d]pyrimidin-7-one have shown promise in antitumor and anticancer research. Hafez and El-Gazzar (2009) synthesized substituted triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives, demonstrating inhibitory effects on a wide range of cancer cell lines, suggesting potential applications in cancer therapy (Hafez & El-Gazzar, 2009).
Anticonvulsant Properties
Research into the central nervous system (CNS) applications of triazolo[4,5-d]pyrimidin-7-one derivatives has also been reported. Divate and Dhongade-Desai (2014) identified compounds with promising anticonvulsant activity, highlighting the therapeutic potential of these derivatives in the treatment of convulsive disorders (Divate & Dhongade-Desai, 2014).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of triazolo[4,5-d]pyrimidin-7-one derivatives have been extensively studied. Prasanna Kumara, Mohana, and Mallesha (2013) synthesized new derivatives and tested them for antimicrobial activity against clinically isolated strains, finding variable and modest activities (Prasanna Kumara, Mohana, & Mallesha, 2013).
properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5O/c18-11-2-4-12(5-3-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-1-6-13(19)14(20)7-10/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAGFULTMRZVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.